molecular formula C12H8O B129850 1-Acenaphthenone CAS No. 2235-15-6

1-Acenaphthenone

Cat. No. B129850
Key on ui cas rn: 2235-15-6
M. Wt: 168.19 g/mol
InChI Key: JBXIOAKUBCTDES-UHFFFAOYSA-N
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Patent
US08003669B2

Procedure details

Acenaphthen-1-one (1.68 g, 10 mmol) was dissolved in tetrahydrofuran (THF, 15 ml). 4-(2-Keto-1-benzoimidazolinyl)piperidine (2.17 g, 10 mmol) and tetraisopropyl orthotitanate (3.4 g, 12 mmol) were added and the mixture was stirred at room temperature for 20 hr. The solvent was evaporated and a mixed solvent (15 ml) of THF/ethanol (1:2) was added to the obtained residue for dissolution. Sodium cyanoborohydrate (2.1 mmol) was added to this solution, and the mixture was stirred at stirred at room temperature for one day. Water was added, and the precipitate was removed by celite filtration and washed with ethanol. The filtrate was extracted with chloroform and washed with water and saturated brine. The extract was dried over sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give the title compound (0.68 g) as yellow crystals.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
catalyst
Reaction Step Two
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
title compound

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[CH2:2]1.[O:14]=[C:15]1[N:19]([CH:20]2[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)[C:18]2[CH:26]=[CH:27][CH:28]=[CH:29][C:17]=2[NH:16]1.[Na].O>O1CCCC1.CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[CH:1]1([N:23]2[CH2:22][CH2:21][CH:20]([N:19]3[C:18]4[CH:26]=[CH:27][CH:28]=[CH:29][C:17]=4[NH:16][C:15]3=[O:14])[CH2:25][CH2:24]2)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[CH2:2]1 |f:5.6.7.8.9,^1:29|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C1(CC2=CC=CC3=CC=CC1=C23)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.17 g
Type
reactant
Smiles
O=C1NC2=C(N1C1CCNCC1)C=CC=C2
Name
Quantity
3.4 g
Type
catalyst
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
Step Three
Name
Quantity
2.1 mmol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
a mixed solvent (15 ml) of THF/ethanol (1:2) was added to the obtained residue for dissolution
STIRRING
Type
STIRRING
Details
the mixture was stirred
STIRRING
Type
STIRRING
Details
at stirred at room temperature for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by celite filtration
WASH
Type
WASH
Details
washed with ethanol
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (chloroform/methanol)

Outcomes

Product
Details
Reaction Time
20 h
Name
title compound
Type
product
Smiles
C1(CC2=CC=CC3=CC=CC1=C23)N2CCC(CC2)N2C(NC3=C2C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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